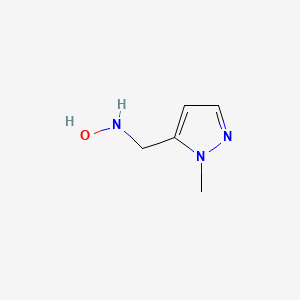
N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamine derivatives It is characterized by the presence of a pyrazolyl group attached to a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine typically involves the reaction of 1-methyl-1H-pyrazol-5-ylmethylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide[_{{{CITATION{{{_1{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino .... The reaction is usually carried out in an aqueous medium at a temperature of around 50-70°C.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.
Medicine: Research has been conducted to evaluate its efficacy in treating various diseases, such as leishmaniasis and malaria.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its chemical reactivity and stability.
Mecanismo De Acción
The mechanism by which N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparación Con Compuestos Similares
N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine is structurally similar to other pyrazolyl hydroxylamine derivatives. its unique chemical properties and reactivity set it apart from these compounds. Some similar compounds include:
N-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine
N-((1-Methyl-1H-pyrazol-4-yl)methyl)hydroxylamine
N-((1-Ethyl-1H-pyrazol-5-yl)methyl)hydroxylamine
These compounds share the pyrazolyl group but differ in the substituents attached to the pyrazole ring, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C5H9N3O |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
N-[(2-methylpyrazol-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H9N3O/c1-8-5(4-7-9)2-3-6-8/h2-3,7,9H,4H2,1H3 |
Clave InChI |
KQLAJTGCFDXKFF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)CNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















